Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]-
Description
The compound “Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]-” is a tributyltin derivative featuring a (1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl substituent. This structure combines a tributylstannane core with a branched alkenyl chain modified by a trimethylsilyl (TMS) ether group at the 4-position. The TMS group enhances steric bulk and may stabilize the compound against hydrolysis compared to unprotected alcohols . Such derivatives are often employed in Stille cross-coupling reactions, where the stannane acts as a transmetallation agent in forming carbon-carbon bonds. The (1E)-configuration of the octenyl chain ensures regiospecific reactivity, critical for synthesizing complex organic molecules .
Properties
CAS No. |
66792-29-8 |
|---|---|
Molecular Formula |
C24H52OSiSn |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
trimethyl-[(E)-4-methyl-1-tributylstannyloct-1-en-4-yl]oxysilane |
InChI |
InChI=1S/C12H25OSi.3C4H9.Sn/c1-7-9-11-12(3,10-8-2)13-14(4,5)6;3*1-3-4-2;/h2,8H,7,9-11H2,1,3-6H3;3*1,3-4H2,2H3; |
InChI Key |
QPDPSYPQQVBCLH-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC(C)(C/C=C/[Sn](CCCC)(CCCC)CCCC)O[Si](C)(C)C |
Canonical SMILES |
CCCCC(C)(CC=C[Sn](CCCC)(CCCC)CCCC)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]- typically involves the reaction of tributyltin hydride with an appropriate alkene or alkyne under radical conditions. The reaction is often initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or by photochemical means . The reaction conditions usually require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation of the sensitive organotin compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]- undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Radical initiators: AIBN, benzoyl peroxide
Solvents: Toluene, hexane, dichloromethane
Catalysts: Palladium, copper salts
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in radical reductions, the major products are typically the reduced forms of the starting materials, such as alkanes or alkenes .
Scientific Research Applications
Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]- has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in radical-mediated transformations.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Employed in the preparation of organotin-based materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]- involves the formation of tin-centered radicals under appropriate conditions. These radicals can then participate in various radical-mediated transformations, such as hydrogen atom transfer, addition to alkenes or alkynes, and cyclization reactions . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Tributylstannanes vary significantly based on their substituents, which dictate their reactivity, stability, and applications. Below is a comparative analysis of structurally related compounds:
Research Findings and Reactivity Trends
Steric and Electronic Effects :
- The TMS group in the target compound reduces nucleophilic attack on the tin center, enhancing stability during storage and handling compared to unprotected hydroxyl analogues .
- In contrast, tributylfluoro-stannane (CAS 1983-10-4) exhibits high electrophilicity, enabling rapid reactions with nucleophiles like thiols or amines .
Applications in Organic Synthesis :
- The target compound’s (1E)-octenyl chain facilitates regioselective cross-coupling, as seen in macrocyclic lactone synthesis .
- Tributyl(benzoyloxy)stannane (CAS 4342-36-3) is preferred for acylating sterically hindered alcohols due to its mild reaction conditions .
Environmental and Safety Considerations :
- Tributyltin compounds are broadly classified as highly toxic (e.g., EM 1999 in ). The target compound likely shares these hazards, requiring stringent safety protocols .
- Derivatives like tributyl(methacryloyloxy)stannane (CAS 2155-70-6) are regulated in polymer applications due to leaching risks .
Data Tables
Table 1: Structural Comparison of Tributylstannane Derivatives
| Feature | Target Compound | Tributylfluoro-stannane | Tributyl(benzoyloxy)stannane |
|---|---|---|---|
| Substituent Type | Alkenyl-TMS ether | Halide (F) | Acyloxy (benzoyl) |
| Reactivity | Moderate (steric protection) | High (electrophilic) | Moderate (acyl transfer) |
| Typical Use | Cross-coupling | Fluorination | Acylation |
| Environmental Hazard | High (organotin toxicity) | High | High |
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